molecular formula C19H30O2 B090702 Androst-4-ene-3alpha,17alpha-diol CAS No. 15183-38-7

Androst-4-ene-3alpha,17alpha-diol

Cat. No.: B090702
CAS No.: 15183-38-7
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-QAZMUZRASA-N
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Description

Androst-4-ene-3alpha,17alpha-diol: is a steroidal compound with the molecular formula C19H30O2 . It is a derivative of androstane and features hydroxyl groups at the 3-alpha and 17-alpha positions. This compound is part of the broader class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-ene-3alpha,17alpha-diol typically involves the reduction of androstenedione. One common method is the catalytic hydrogenation of androstenedione in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Androst-4-ene-3alpha,17alpha-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Further reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tosyl chloride and thionyl chloride are commonly used for these transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Androstenedione, Androstenedione derivatives.

    Reduction: Dihydroandrostane derivatives.

    Substitution: Tosylated or chlorinated derivatives.

Scientific Research Applications

Chemistry: Androst-4-ene-3alpha,17alpha-diol is used as an intermediate in the synthesis of various steroidal compounds. It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and research.

Biology: In biological research, this compound is studied for its role in androgenic and anabolic activities. It is used to investigate the mechanisms of hormone action and the regulation of gene expression.

Medicine: this compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also explored for its anabolic properties in muscle wasting diseases.

Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a starting material for the synthesis of various steroidal drugs.

Mechanism of Action

Androst-4-ene-3alpha,17alpha-diol exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The compound also influences the synthesis of proteins involved in muscle growth and maintenance.

Comparison with Similar Compounds

    Androst-4-ene-3beta,17beta-diol: This compound is a stereoisomer of Androst-4-ene-3alpha,17alpha-diol with hydroxyl groups in the beta configuration.

    Androst-4-ene-3alpha,17beta-diol: Another stereoisomer with the 17-hydroxyl group in the beta configuration.

    Androst-4-ene-3beta,17alpha-diol: This compound has the 3-hydroxyl group in the beta configuration and the 17-hydroxyl group in the alpha configuration.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity to androgen receptors and its biological activity. The alpha configuration of the hydroxyl groups at both the 3 and 17 positions distinguishes it from its stereoisomers and affects its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTWKVFKBPAFDK-QAZMUZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311882
Record name Androst-4-ene-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-38-7
Record name Androst-4-ene-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15183-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androst-4-ene-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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